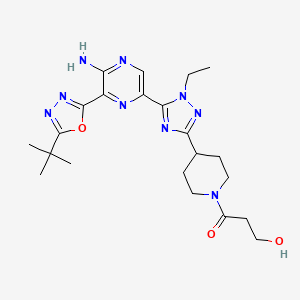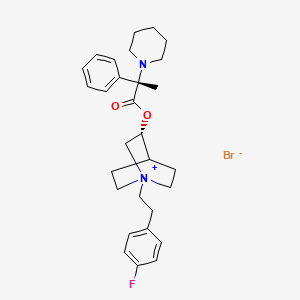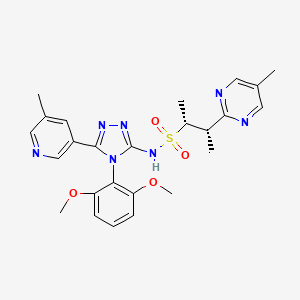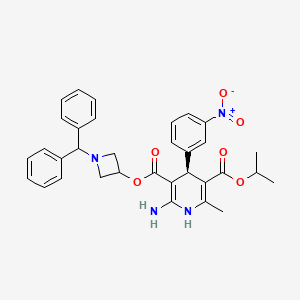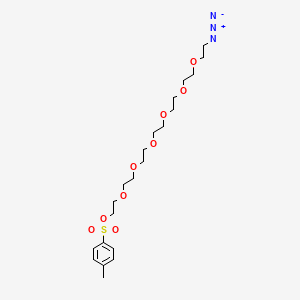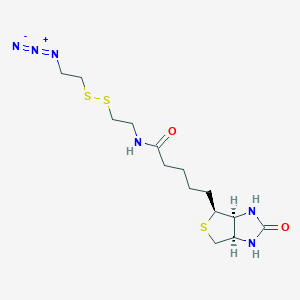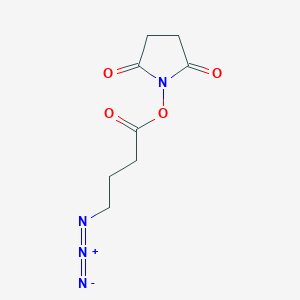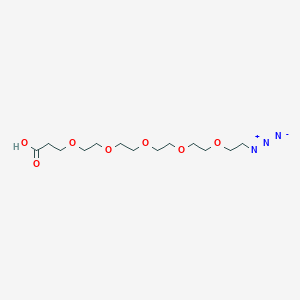
Azido-PEG5-acid
Descripción general
Descripción
Azido-PEG5-acid is a water-soluble PEG linker . It contains an azide (N3) group that can react with alkyne, BCN, DBCO via Click Chemistry . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Synthesis Analysis
Azido-PEG5-acid is a PEG derivative containing an azide group with a terminal carboxylic acid . The azide group can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .Molecular Structure Analysis
Azido-PEG5-acid has a molecular formula of C13H25N3O7 . It has a molecular weight of 335.4 g/mol . The molecule contains a total of 47 bonds, including 22 non-H bonds, 3 multiple bonds, 18 rotatable bonds, 3 double bonds, 1 carboxylic acid (aliphatic), 1 positively charged N, 1 hydroxyl group, and 5 ethers (aliphatic) .Chemical Reactions Analysis
The azide group in Azido-PEG5-acid can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .Physical And Chemical Properties Analysis
Azido-PEG5-acid is a water-soluble PEG linker . It has a molecular weight of 335.4 g/mol . . It is stored at -20°C .Aplicaciones Científicas De Investigación
Drug Delivery Systems
Azido-PEG5-acid is often used in the development of drug delivery systems. Its water solubility and biocompatibility make it an ideal component for creating hydrophilic shells around drug particles, which can improve drug solubility and bioavailability .
Bioconjugation
The azide group in Azido-PEG5-acid can react with alkyne, BCN, DBCO via Click Chemistry . This makes it useful in bioconjugation, a process that involves attaching two biomolecules together for the study of cellular processes.
Nanotechnology
In nanotechnology, Azido-PEG5-acid is used to modify the surface of nanoparticles. The PEGylation process improves the stability and biocompatibility of nanoparticles, making them suitable for various applications, including drug delivery and imaging .
Polymer Compounds
Azido-PEG5-acid is used in the synthesis of graft polymer compounds. These compounds have applications in the creation of new materials with tailored properties .
Functional Coatings
Azido-PEG5-acid is used in the development of functional coatings. These coatings can be applied to various surfaces to modify their properties, such as making them resistant to bacteria or improving their biocompatibility .
Synthesis of Nucleosides
Azido-PEG5-acid can be used in the synthesis of nucleosides, as demonstrated in a study that used a similar azido compound to generate 5’-azido-5’-deoxyribonucleosides . These nucleosides can serve as intermediates and precursors in a variety of nucleoside syntheses .
Mecanismo De Acción
Target of Action
Azido-PEG5-acid is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) and ADCs (Antibody-Drug Conjugates) . The compound’s primary targets are molecules containing alkyne, BCN, or DBCO groups .
Mode of Action
Azido-PEG5-acid contains an azide (N3) group that can react with alkyne, BCN, DBCO via a process known as Click Chemistry . This reaction forms a stable triazole linkage. The terminal carboxylic acid of Azido-PEG5-acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Biochemical Pathways
The biochemical pathways affected by Azido-PEG5-acid are primarily related to the ubiquitin-proteasome system . PROTACs, which use Azido-PEG5-acid as a linker, contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit this system to selectively degrade target proteins .
Pharmacokinetics
The pharmacokinetics of Azido-PEG5-acid are influenced by its water solubility . As a PEG-based linker, Azido-PEG5-acid is water-soluble, which can increase its bioavailability and distribution in the body .
Result of Action
The result of Azido-PEG5-acid’s action is the formation of a stable triazole linkage with target molecules, enabling the creation of PROTACs and ADCs . These compounds can then selectively target and degrade specific proteins within the cell .
Action Environment
The action of Azido-PEG5-acid is influenced by the presence of molecules containing alkyne, BCN, or DBCO groups, which are necessary for the Click Chemistry reaction . Additionally, the presence of primary amine groups and activators such as EDC or HATU is required for the formation of a stable amide bond . The compound’s water solubility also allows it to function effectively in aqueous environments .
Safety and Hazards
Direcciones Futuras
Azido-PEG5-acid is a PEG derivative containing an azide group with a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The azide group can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This makes it a promising compound for future research and applications.
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O7/c14-16-15-2-4-20-6-8-22-10-12-23-11-9-21-7-5-19-3-1-13(17)18/h1-12H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJUPQILWDVIKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azido-PEG5-acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




